molecular formula C14H12N2O6S B2977435 2-Acetamidophenyl 2-nitrobenzene-1-sulfonate CAS No. 924057-07-8

2-Acetamidophenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B2977435
CAS No.: 924057-07-8
M. Wt: 336.32
InChI Key: AJKBSZVQWXGZTG-UHFFFAOYSA-N
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Description

2-Acetamidophenyl 2-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C14H12N2O6S and a molecular weight of 336.32. It is a type of organosulfur compound with sulfur–nitrogen bonds, which have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .


Synthesis Analysis

The synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has been a topic of interest in recent years . The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .

Scientific Research Applications

Chemical Modification of Membranes

Studies have indicated the role of various amino-reactive and sulfhydryl reactive reagents in modulating ion permeability in human red blood cells. Reagents such as 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid and 1-fluoro-2,4-dinitrobenzene affect anion and cation permeability by interacting with membrane proteins. These modifications highlight the potential for targeted chemical interventions in cellular processes, providing a basis for further research into drug delivery systems and the treatment of diseases associated with membrane transport dysfunction (Knauf & Rothstein, 1971).

Mechanistic Studies of Decomposition

The electrochemical reduction and subsequent decomposition of halonitrobenzenes have been explored, shedding light on the mechanisms underlying the formation of anion radicals from such compounds. These findings contribute to a deeper understanding of electrochemical processes and could inform the development of new synthetic methodologies for chemical production (Lawless & Hawley, 1969).

Microwave-assisted Synthesis

Microwave-assisted synthetic approaches utilizing manganese(III) acetate for oxidative cyclizations have demonstrated efficient routes to produce compounds with potential pharmaceutical applications. This highlights the utility of microwave irradiation in enhancing reaction rates and yields, which can be particularly useful in the rapid synthesis of complex molecules (Curti, Crozet, & Vanelle, 2009).

Synthesis of Diarylacetylenes

The Smiles rearrangement has been employed in the synthesis of nitrophenyl arylacetylenes, demonstrating the versatility of nitrobenzyl benzothiazol-2-yl sulfones and nitrobenzyl 1-phenyl-1H-tetrazol-5-yl sulfones as intermediates. Such methodologies offer new avenues for constructing molecules with potential for material science applications and pharmaceutical research (Bujok & Mąkosza, 2019).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen using TiO2 nanoparticles under UV light has been investigated, providing insights into environmental remediation techniques. The study demonstrates the effectiveness of photocatalytic processes in degrading pharmaceutical contaminants, offering potential solutions for water purification (Jallouli et al., 2017).

Mechanism of Action

Properties

IUPAC Name

(2-acetamidophenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-10(17)15-11-6-2-4-8-13(11)22-23(20,21)14-9-5-3-7-12(14)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKBSZVQWXGZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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